Morniflumate, chemically known as 2-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-3-pyridinecarboxylic acid morpholin-4-ylethyl ester, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [] It is the ß-morpholinoethyl ester of Niflumic acid. [, , ] Primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties, Morniflumate is frequently employed in scientific research to investigate inflammatory processes and pain management strategies. [, , , , ]
Morniflumate is synthesized through several methods, primarily involving the esterification of niflumic acid. One notable process includes the reaction of niflumic acid with N-(β-chloroethyl)morpholine in isopropanol under reflux conditions, yielding morniflumate hydrochloride with a yield of approximately 37% .
A more efficient two-step synthesis method involves:
The processes described allow for higher yields and simpler procedures compared to previous methods.
Morniflumate features a complex molecular structure characterized by:
Morniflumate participates in various chemical reactions typical for NSAIDs:
The primary mechanism of action for morniflumate involves:
Morniflumate exhibits several notable physical and chemical properties:
These properties influence its formulation and therapeutic applications.
Morniflumate has several scientific applications:
Morniflumate is synthesized through strategic esterification of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid group known to cause gastrointestinal (GI) irritation. Prodrug design targets this carboxyl group for modification, masking its acidity through covalent bonding with promoieties. The primary approach involves carboxyl group esterification using alcohols—specifically, β-morpholinoethanol—catalyzed by dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method achieves yields exceeding 85% under anhydrous conditions [1].
Key esterification strategies include:
Table 1: Esterification Methods for Niflumic Acid Derivatives
Method | Catalyst System | Yield (%) | Advantages |
---|---|---|---|
Carbodiimide-Mediated | DCC/DMAP | 85–92 | High purity, mild conditions |
Nucleophilic Substitution | K₂CO₃/acetone | 70–78 | Simple workup |
Acyl Chloride Intermediate | SOCl₂, then alcohol | 80–88 | Faster reaction |
The β-morpholinoethyl ester group in morniflumate is synthesized via a two-step process:
Critical factors affecting efficiency:
Morniflumate’s efficacy relies on controlled hydrolysis to release active niflumic acid. Hydrolysis kinetics follow first-order kinetics, with rates varying by environment:
Table 2: Hydrolysis Kinetics of Morniflumate-Like Prodrugs
Condition | Half-life (t₁/₂) | Observed Rate Constant (Kₒ₆ₛ, min⁻¹) | Hydrolysis Mechanism |
---|---|---|---|
pH 1.2 (stomach) | 8.4 h | 1.38 × 10⁻³ | Acid-catalyzed ester hydrolysis |
pH 7.4 (intestine) | 25.1 h | 0.46 × 10⁻³ | Spontaneous hydrolysis |
80% Human Plasma | 37–158 min | 3.45–18.42 × 10⁻³ | Enzymatic cleavage by esterases |
Bioactivation Pathways:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7